molecular formula C20H16N4O3 B11055320 6-Quinazolinecarboxamide, 1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-N-(3-quinolinyl)-

6-Quinazolinecarboxamide, 1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-N-(3-quinolinyl)-

Cat. No.: B11055320
M. Wt: 360.4 g/mol
InChI Key: FRNPHLWURKHDGX-UHFFFAOYSA-N
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Description

6-Quinazolinecarboxamide, 1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-N-(3-quinolinyl)- is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core fused with a quinoline moiety. It has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Quinazolinecarboxamide, 1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-N-(3-quinolinyl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazoline core. This is followed by cyclization and subsequent functionalization to introduce the quinoline moiety. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure liquid chromatography (HPLC) and other purification techniques is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-Quinazolinecarboxamide, 1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-N-(3-quinolinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions include various quinazoline and quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-Quinazolinecarboxamide, 1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-N-(3-quinolinyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include the inhibition of kinases and other signaling molecules, which can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-Quinazolinecarboxamide, 1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-N-(3-quinolinyl)- apart is its dual functionality, combining the properties of both quinazoline and quinoline moieties. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound in drug discovery and development .

Properties

Molecular Formula

C20H16N4O3

Molecular Weight

360.4 g/mol

IUPAC Name

1,3-dimethyl-2,4-dioxo-N-quinolin-3-ylquinazoline-6-carboxamide

InChI

InChI=1S/C20H16N4O3/c1-23-17-8-7-13(10-15(17)19(26)24(2)20(23)27)18(25)22-14-9-12-5-3-4-6-16(12)21-11-14/h3-11H,1-2H3,(H,22,25)

InChI Key

FRNPHLWURKHDGX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NC3=CC4=CC=CC=C4N=C3)C(=O)N(C1=O)C

Origin of Product

United States

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